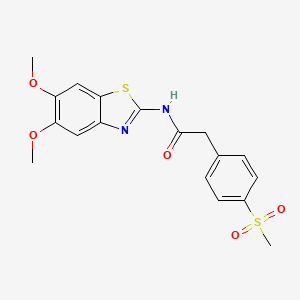

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide

Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a benzothiazole-derived acetamide featuring a 5,6-dimethoxy-substituted benzothiazole core and a 4-methanesulfonylphenylacetamide side chain. The methoxy and methanesulfonyl groups likely influence its electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S2/c1-24-14-9-13-16(10-15(14)25-2)26-18(19-13)20-17(21)8-11-4-6-12(7-5-11)27(3,22)23/h4-7,9-10H,8H2,1-3H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUISMMOMRCTJFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Acetamide Formation: The acetamide moiety can be introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions could target the acetamide or methanesulfonyl groups, potentially yielding amine or sulfide derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the acetamide group could produce primary amines.

Scientific Research Applications

Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit significant enzyme inhibitory activities. For example, studies have shown that sulfonamide derivatives can inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively. The presence of the benzothiazole moiety may enhance binding affinity through hydrophobic interactions and hydrogen bonding with enzyme active sites .

Anticancer Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide has been investigated for its potential anticancer properties. Compounds derived from benzothiazole have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

In vitro studies have demonstrated that related compounds can achieve significant growth inhibition percentages against tumor cells, suggesting that this compound may possess similar anticancer efficacy .

Synthesis and Biological Evaluation

A study synthesized a series of acetamide derivatives based on benzothiazole structures and evaluated their biological activities. Among these compounds, those containing methanesulfonamide groups were particularly noted for their enhanced solubility and bioavailability, leading to improved therapeutic profiles .

Antimicrobial Studies

In addition to anticancer activity, compounds with similar structural characteristics have also been tested for antimicrobial properties. For instance, derivatives were evaluated against Mycobacterium tuberculosis, showing promising results that warrant further exploration of this compound in infectious disease contexts .

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives are known to interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole moiety is a common scaffold in medicinal chemistry. Key analogs include:

Key Observations :

- Methoxy vs. Methylenedioxy : The 5,6-dimethoxy group in the target compound differs from the 5,6-methylenedioxy group in analogs. Methylenedioxy (a fused ring system) may enhance rigidity and π-stacking, whereas dimethoxy groups could improve solubility due to increased polarity .

- Sulfonyl Group Positioning: The 4-methanesulfonylphenyl group in the target compound contrasts with the 6-aminosulfonyl group in compound 20 (). Sulfonyl groups are critical for hydrogen bonding and enzyme inhibition; methanesulfonyl’s electron-withdrawing nature may enhance binding affinity compared to aminosulfonyl .

Side Chain Modifications

The acetamide side chain’s functional groups significantly impact bioactivity:

- Compound 20 (): The pyrimidine-thioether side chain enables moderate carbonic anhydrase (CA) inhibition, suggesting flexibility in targeting diverse enzymes.

Binding Affinity and Computational Predictions

GlideXP Docking Scores :

| Compound | Target Protein | GlideXP Score (kcal/mol) | Reference |

|---|---|---|---|

| BTA | CK-1δ | -3.78 | |

| CHC/DHC* | CK-1δ | -4.2 to -4.5 (estimated) | |

| Target Compound (Hypothetical) | CK-1δ | Predicted ≤-4.0 | — |

*CHC/DHC: Designed analogs in with improved scores over BTA.

- The target compound’s methanesulfonyl group may enhance binding compared to BTA’s trimethoxyphenyl, as sulfonyl groups often exhibit stronger electrostatic interactions.

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 5,6-dimethoxybenzothiazole with 4-methanesulfonylphenyl acetic acid derivatives. The reaction conditions often include the use of coupling agents and solvents conducive to the formation of amide bonds.

Antiviral Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antiviral properties, particularly against coronaviruses. For instance, compounds similar to this compound have shown inhibitory activity against Middle East respiratory syndrome coronavirus (MERS-CoV). One derivative demonstrated an IC50 value of 0.09 μM, indicating potent antiviral activity .

Antibacterial and Antifungal Properties

In addition to antiviral effects, benzothiazole derivatives are being evaluated for their antibacterial and antifungal activities. A series of studies have reported that certain benzothiazole compounds possess effective antibacterial properties against various strains of bacteria and fungi. For example, related compounds have shown minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Compounds in this class have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition suggests a mechanism involving the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key players in inflammatory pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : The compound may interfere with viral entry or replication processes within host cells.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been noted to inhibit enzymes involved in bacterial cell wall synthesis.

- Modulation of Inflammatory Pathways : By inhibiting iNOS and COX-2 expression, the compound could reduce the production of pro-inflammatory mediators.

Case Study 1: Antiviral Evaluation

A study evaluating a series of benzothiazole derivatives found that modifications at specific positions significantly influenced their antiviral efficacy. The introduction of electron-withdrawing groups enhanced inhibitory activity against MERS-CoV .

Case Study 2: Antibacterial Assessment

A comparative study highlighted that certain benzothiazole derivatives exhibited superior antibacterial activity compared to traditional antibiotics like gentamicin and amphotericin B. The most effective derivative showed an MIC value as low as 0.12 μg/mL against Shigella flexneri .

Q & A

Q. What are the optimized synthetic routes for N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-methanesulfonylphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with condensation of 5,6-dimethoxybenzothiazol-2-amine with activated acetamide intermediates. Key steps include sulfonylation and acetylation under controlled conditions. Solvents like dichloromethane or DMF are critical for solubility and reaction kinetics, while temperatures between 60–80°C and pH adjustments (e.g., using triethylamine) enhance yields. Purification via column chromatography or recrystallization ensures product integrity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and functional groups. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) assesses purity. X-ray crystallography (where applicable) resolves stereochemical details .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

Begin with in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) to determine IC₅₀ values. Follow with antimicrobial susceptibility testing (e.g., MIC against Gram-positive/negative bacteria). Enzymatic inhibition assays (e.g., kinase or protease targets) can identify mechanistic leads .

Q. How should researchers handle safety protocols during synthesis and handling?

Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential toxicity of intermediates. Avoid skin contact with sulfonyl chlorides or acetic anhydride. Waste disposal must comply with institutional guidelines for organic solvents and sulfonamide byproducts .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity or reduce off-target effects?

Structure-Activity Relationship (SAR) studies should focus on:

- Methoxy groups : Varying positions (5,6 vs. other sites) to modulate lipophilicity and binding affinity.

- Sulfonyl moiety : Substituting methanesulfonyl with ethylsulfonyl or fluorophenylsulfonyl groups to alter electronic effects . Computational docking (e.g., AutoDock Vina) predicts interactions with target proteins like kinases or DNA repair enzymes .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration, cell line variability). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., apoptosis markers vs. metabolic activity). Reproducibility requires strict control of solvent (DMSO concentration ≤0.1%) and incubation times .

Q. How can researchers identify the primary molecular target(s) of this compound?

Employ proteome-wide approaches:

- Chemical proteomics : Use affinity chromatography with immobilized compound to capture binding proteins.

- Kinase profiling panels : Screen against a library of 300+ kinases to identify inhibited targets.

- CRISPR-Cas9 knockout : Validate hits by observing reduced activity in target-deficient cell lines .

Q. What are the challenges in scaling up synthesis without compromising purity?

Key issues include:

- Intermediate stability : Some precursors (e.g., benzothiazole amines) degrade under prolonged heating. Use low-temperature storage and inert atmospheres.

- Solvent selection : Replace DMF with toluene for easier large-scale removal.

- Catalyst optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to improve recyclability .

Q. How do solvent polarity and pH affect the compound’s stability in formulation studies?

Stability assays in buffers (pH 4–9) and solvents (aqueous vs. PEG-400) reveal degradation pathways. LC-MS monitors hydrolytic cleavage of the acetamide bond under acidic conditions. Nanoformulation (e.g., liposomes) can enhance stability in physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.